DL-Panthenol

Description

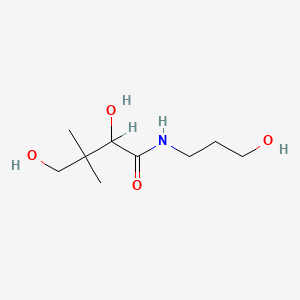

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DL-Panthenol in Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Panthenol, a racemic mixture of the dextrorotatory (D-panthenol) and levorotatory (L-panthenol) forms, is a well-established provitamin of B5 (pantothenic acid). Upon topical application, it readily penetrates the skin and is enzymatically converted to its biologically active form, D-pantothenic acid.[1][2] This conversion is fundamental to its mechanism of action, as pantothenic acid is an essential precursor for the biosynthesis of Coenzyme A (CoA).[3][4] CoA is a critical cofactor in numerous metabolic pathways within epithelial cells, underpinning cellular energy production, lipid synthesis, and protein metabolism, which are all vital for skin barrier function and repair.[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its beneficial effects on epithelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism of Action: From Panthenol to Cellular Proliferation and Repair

The primary mechanism of this compound's action is its role in CoA biosynthesis. Once absorbed by epithelial cells, D-panthenol is converted to pantothenic acid, which then enters the CoA biosynthetic pathway. This pathway is crucial for the synthesis of fatty acids and sphingolipids, which are essential components of the stratum corneum and contribute to the skin's barrier function.

The increased availability of CoA supports a cascade of cellular processes that are integral to wound healing and tissue regeneration:

-

Enhanced Cellular Proliferation and Migration: Dexpanthenol (B1670349) has been shown to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.

-

Modulation of Gene Expression: Dexpanthenol influences the expression of genes involved in inflammation, cell growth, and tissue remodeling. This includes the upregulation of cytokines and chemokines that play a role in the early stages of wound healing.

-

Improved Skin Barrier Function and Hydration: By promoting the synthesis of lipids, this compound strengthens the skin barrier, reducing transepidermal water loss (TEWL) and increasing stratum corneum hydration.

-

Anti-inflammatory and Antioxidant Effects: Pantothenic acid and its derivatives have demonstrated the ability to suppress free radical formation and modulate inflammatory responses in epithelial cells.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its derivatives on various parameters in epithelial and related cells.

Table 1: Effect of Dexpanthenol on Gene Expression in Human Skin In Vivo

| Gene | Fold Change (Dexpanthenol vs. Placebo) | Function in Wound Healing |

| IL-6 | ~7.0 | Pro-inflammatory cytokine, involved in immune response and cell proliferation |

| IL-1β | ~6.0 | Pro-inflammatory cytokine, mediates inflammatory response |

| CYP1B1 | ~6.0 | Enzyme involved in metabolism |

| CCR1 | ~3.5 | Chemokine receptor, involved in immune cell recruitment |

| CCL18 | ~2.5 | Chemokine, attracts immune cells |

| CXCL1 | ~2.5 | Chemokine, involved in neutrophil recruitment and angiogenesis |

Data from Heise et al., 2012.

Table 2: Effect of D-Panthenol on Human Dermal Papilla Cells (hDPCs) In Vitro

| Parameter | Concentration | Result |

| Cell Viability | 2.5 mM | ~30% increase |

| Ki67 Positive Cells | 2.5 mM | Significant increase |

| Caspase 3 mRNA Expression | 5 mM | ~20% decrease |

| Caspase 9 mRNA Expression | 5 mM | ~20% decrease |

| p21 mRNA Expression | 5 mM | ~60% decrease |

| p16 mRNA Expression | 5 mM | ~50% decrease |

| TGF-β1 mRNA Expression | 5 mM | ~30% decrease |

| ALP mRNA Expression | 5 mM | ~40% increase |

Data from Cho et al., 2021.

Table 3: Effect of Panthenol-Containing Formulations on Skin Barrier Function

| Parameter | Formulation | Duration | Result |

| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% Panthenol | 30 days | Significant decrease (p < 0.001) |

| Skin Moisture | 0.5%, 1.0%, and 5.0% Panthenol | 15 and 30 days | Significant increase (p < 0.001) |

Data from Camargo et al., 2011.

Key Signaling Pathways and Cellular Processes

The effects of this compound on epithelial cells are mediated by a complex interplay of signaling pathways. The upregulation of cytokines such as IL-6 and IL-1β suggests an activation of inflammatory signaling pathways that are crucial for initiating the wound healing cascade. The increase in cell proliferation markers like Ki67 and the decrease in apoptosis and senescence markers point towards the modulation of cell cycle and survival pathways.

Caption: Overview of this compound's mechanism of action in epithelial cells.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the effects of this compound.

In Vivo Gene Expression Analysis in Human Skin

-

Objective: To determine the effect of topical dexpanthenol on gene expression during wound healing in human skin.

-

Methodology:

-

Study Design: A randomized, placebo-controlled, double-blind study.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

Two 4-mm punch biopsies are taken from the skin of each donor.

-

One wound is treated with an ointment containing dexpanthenol, and the other with a placebo ointment, typically every 12 hours for a specified period (e.g., 3 days).

-

After the treatment period, a biopsy of the treated wound area is taken for analysis.

-

-

Gene Expression Analysis:

-

RNA Extraction: Total RNA is extracted from the biopsy samples.

-

Microarray Analysis: Gene expression profiling is performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.

-

Data Analysis: The data is analyzed to identify genes that are significantly upregulated or downregulated in the dexpanthenol-treated group compared to the placebo group.

-

-

Validation: Changes in the expression of selected genes are often validated using quantitative real-time PCR (qRT-PCR).

-

Reference: Based on the methodology described by Heise et al., 2012.

Caption: Experimental workflow for in vivo gene expression analysis.

In Vitro Cell Proliferation and Viability Assays

-

Objective: To quantify the effect of D-panthenol on the proliferation and viability of human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs).

-

Methodology:

-

Cell Culture: hDPCs or hORSCs are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of D-panthenol for a specified time (e.g., 24 hours).

-

Cell Viability Assay (CCK-8 Assay):

-

Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

After incubation, the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Cell Proliferation Assay (Ki67 Staining):

-

Cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody against the proliferation marker Ki67.

-

A fluorescently labeled secondary antibody is used for detection.

-

The percentage of Ki67-positive cells is determined by fluorescence microscopy.

-

-

Reference: Based on the methodology described by Cho et al., 2021.

Assessment of Skin Barrier Function

-

Objective: To evaluate the effect of panthenol-containing formulations on transepidermal water loss (TEWL) and skin hydration.

-

Methodology:

-

Study Design: A controlled study with healthy volunteers.

-

Procedure:

-

Baseline measurements of TEWL and skin hydration are taken on the forearms of the subjects.

-

Subjects apply the test formulations (containing different concentrations of panthenol) and a vehicle control to designated areas daily for a set period (e.g., 15 and 30 days).

-

-

Measurements:

-

TEWL: Measured using a Tewameter®, which quantifies the amount of water vapor lost through the skin.

-

Stratum Corneum Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin, a parameter that correlates with its water content.

-

-

Data Analysis: Changes in TEWL and hydration from baseline are compared between the different treatment groups.

-

Reference: Based on the methodology described by Camargo et al., 2011.

Caption: Workflow for assessing skin barrier function.

Conclusion

This compound's mechanism of action in epithelial cells is multifaceted and fundamentally linked to its conversion to pantothenic acid and subsequent role in Coenzyme A biosynthesis. This essential metabolic pathway fuels a range of cellular activities that are critical for skin health and repair, including enhanced cell proliferation and migration, modulation of gene expression, and improvement of the skin's barrier function. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile provitamin. The continued investigation into the intricate signaling pathways influenced by this compound will undoubtedly unveil further opportunities for its application in dermatology and regenerative medicine.

References

- 1. Panthenol Benefits: The Ultimate Skin Repair Ingredient | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 2. nbinno.com [nbinno.com]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Cellular Energy: A Technical Whitepaper on the Metabolic Role of DL-Panthenol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pivotal role of DL-Panthenol in cellular metabolism. As a stable precursor to Pantothenic Acid (Vitamin B5), this compound is fundamental to the synthesis of Coenzyme A (CoA), a molecule indispensable to numerous metabolic pathways, including energy production from carbohydrates and fats, the synthesis of essential lipids, and various biosynthetic and regulatory processes. This guide details the conversion pathways, core metabolic functions, and quantitative effects of this essential provitamin.

Introduction: From Provitamin to Essential Cofactor

This compound is a racemic mixture of D-Panthenol and L-Panthenol.[1][2] In biological systems, only the D-isomer, D-Panthenol (or dexpanthenol), is converted into pantothenic acid (Vitamin B5), the essential nutrient.[1][2][3] This conversion is rapid and efficient within the body. Pantothenic acid is the cornerstone for the biosynthesis of Coenzyme A (CoA), a universal and vital cofactor for over 70 enzymatic pathways. CoA's primary function is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a central hub in intermediary metabolism. Its involvement is critical for the catabolism of carbohydrates, proteins, and fats to generate energy, as well as for the synthesis of fatty acids, cholesterol, and steroid hormones.

The Biosynthetic Pathway: this compound to Coenzyme A

The metabolic journey from this compound to the functionally active Coenzyme A is a multi-step enzymatic process. Upon absorption, D-Panthenol is oxidized to form pantothenic acid. Subsequently, pantothenic acid undergoes a universal five-step enzymatic pathway to be converted into CoA, a process that also requires ATP and the amino acid cysteine.

The synthesis is initiated by the enzyme pantothenate kinase (PanK), which phosphorylates pantothenate. This initial step is the primary rate-limiting and regulatory point in the entire CoA biosynthetic pathway, subject to feedback inhibition by CoA and its thioester derivatives like acetyl-CoA.

Caption: Conversion of D-Panthenol and subsequent biosynthesis of Coenzyme A.

Core Metabolic Functions Mediated by Coenzyme A

CoA and its thioester derivatives are central to cellular metabolism, participating in both catabolic (energy-yielding) and anabolic (biosynthetic) pathways.

Energy Production: The Tricarboxylic Acid (TCA) Cycle

Coenzyme A is indispensable for cellular respiration. Acetyl-CoA, formed from the breakdown of glucose (via pyruvate), fatty acids, and some amino acids, is the primary fuel for the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. It delivers the two-carbon acetyl group to the cycle, initiating a series of reactions that generate ATP, the cell's main energy currency. Within the cycle, CoA is also required for the conversion of α-ketoglutarate to succinyl-CoA, another critical step in the pathway.

Caption: Central role of Acetyl-CoA in the Tricarboxylic Acid (TCA) Cycle.

Fatty Acid Metabolism

CoA is a key player in both the synthesis and degradation of fatty acids.

-

Fatty Acid Synthesis: This anabolic process occurs in the cytosol and requires acetyl-CoA and malonyl-CoA (which is synthesized from acetyl-CoA). Furthermore, the synthesis is dependent on the Acyl Carrier Protein (ACP), which itself requires the 4'-phosphopantetheine prosthetic group, derived from CoA, to function. This group acts as a flexible arm, shuttling the growing fatty acid chain between the enzymatic centers of the fatty acid synthase complex.

-

Fatty Acid β-Oxidation: This catabolic process breaks down fatty acids in the mitochondria to produce energy. Fatty acids must first be activated by linking to CoA, forming acyl-CoA thioesters. These molecules are then transported into the mitochondria where they are systematically broken down into acetyl-CoA units, which can then enter the TCA cycle.

Caption: Duality of Coenzyme A in fatty acid synthesis and β-oxidation.

Other Essential Biosynthetic and Regulatory Roles

-

Biosynthesis: CoA derivatives are precursors for the synthesis of cholesterol, steroid hormones, vitamins A and D, and the neurotransmitter acetylcholine.

-

Acylation and Acetylation: CoA is crucial for acylation and acetylation reactions, which are vital post-translational modifications involved in signal transduction, enzyme regulation, and epigenetics (e.g., histone acetylation).

Quantitative Data on Metabolic Impact

Supplementation with pantothenic acid or its precursors has been shown to quantitatively impact various cellular metabolic parameters. These effects underscore its importance in maintaining cellular homeostasis and function.

| Parameter | Organism/Cell Type | Treatment | Key Quantitative Finding | Reference |

| Glutathione (B108866) (GSH) Biosynthesis | Human Jurkat Cells | Pantothenic Acid / Panthenol | Increased free glutathione content. Effect prevented by inhibitors of ATP synthesis, suggesting a link to boosted cell energetics. | |

| Cellular Respiration | Human Jurkat Cells | Pantothenic Acid / Panthenol | Increased cell respiration with pyruvate as the substrate. | |

| Energy Metabolism | Mice on High-Fat Diet | Pantothenic Acid | Significantly increased oxygen consumption and energy expenditure. Reduced respiratory exchange ratio, indicating a shift from glucose to lipid oxidation. | |

| Glucose Homeostasis | Mice on High-Fat Diet | Pantothenic Acid | Significantly improved glucose tolerance and reduced serum insulin (B600854) levels. | |

| Lipid Metabolism | Wulong Geese | Pantothenic Acid | Can reduce concentrations of cholesterol and triglycerides (TG). | |

| Metabolic Pathway Stimulation | Human Skin Biopsies | 2% D-Panthenol Cream | Stimulated the citric acid cycle, mevalonate (B85504) pathway, and cholesterol sulfate (B86663) synthesis. |

Experimental Protocols

Accurate measurement of CoA and its derivatives is essential for studying its role in health and disease. Various methods exist, including enzymatic assays, mass spectrometry, and high-performance liquid chromatography (HPLC).

Protocol: Quantification of Total Coenzyme A in Biological Samples via HPLC

This protocol outlines a common method for measuring total CoA (free CoA + CoA thioesters) in cultured cells or tissues, involving hydrolysis of thioesters and derivatization for detection.

1. Sample Preparation and Extraction:

- Harvest cultured cells or homogenize tissue samples rapidly on ice to prevent CoA degradation.

- Lyse the samples in a suitable buffer. For extraction of more hydrophobic long-chain acyl-CoAs, cold methanol (B129727) with acetic acid can be used.

2. Hydrolysis of CoA Thioesters:

- Adjust the pH of the sample lysate to >12 using a strong base (e.g., KOH).

- Incubate the samples at 55°C for 2 hours. This step cleaves the thioester bonds, converting all acyl-CoAs to free CoA.

3. Derivatization:

- Neutralize the samples.

- Add a 4-fold molar excess of a derivatizing agent, such as monobromobimane (B13751) (mBBr), which reacts specifically with the thiol group of free CoA.

- Incubate at room temperature for 2-4 hours in the dark. This reaction creates a stable, fluorescent CoA-bimane adduct that can be easily detected.

4. Purification and Quantification:

- Stop the reaction by adding acetic acid.

- Centrifuge to remove precipitated debris.

- Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

- Detect the CoA-bimane adduct using a fluorescence detector (e.g., λex = 393 nm, λem = 470 nm) or an absorbance detector (λ = 393 nm).

- Quantify the amount of CoA by comparing the peak area to a standard curve generated with known concentrations of CoA-bimane.

5. Normalization:

- Normalize the final CoA concentration to the number of viable cells, wet tissue weight, or total protein/DNA content of the original sample.

node [fillcolor="#FBBC05"];

"Sample Collection\n(Cells/Tissue)";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Extraction & Lysis";

"Hydrolysis (pH >12, 55°C)\n(Acyl-CoA → Free CoA)";

"Derivatization with mBBr\n(Free CoA → CoA-bimane)";

"HPLC Separation\n(C18 Column)";

"Fluorescence/Absorbance Detection";

"Quantification\n(vs. Standard Curve)";

"Data Normalization\n(per cell, mg tissue, etc.)";

"Sample Collection\n(Cells/Tissue)" -> "Extraction & Lysis";

"Extraction & Lysis" -> "Hydrolysis (pH >12, 55°C)\n(Acyl-CoA → Free CoA)";

"Hydrolysis (pH >12, 55°C)\n(Acyl-CoA → Free CoA)" -> "Derivatization with mBBr\n(Free CoA → CoA-bimane)";

"Derivatization with mBBr\n(Free CoA → CoA-bimane)" -> "HPLC Separation\n(C18 Column)";

"HPLC Separation\n(C18 Column)" -> "Fluorescence/Absorbance Detection";

"Fluorescence/Absorbance Detection" -> "Quantification\n(vs. Standard Curve)";

"Quantification\n(vs. Standard Curve)" -> "Data Normalization\n(per cell, mg tissue, etc.)";

}

Caption: Experimental workflow for the quantification of total Coenzyme A.

Conclusion

This compound serves as a critical provitamin, delivering the essential pantothenic acid required for the synthesis of Coenzyme A. This cofactor is positioned at the nexus of cellular metabolism, fundamentally linking the breakdown of dietary fuels to the production of energy and the synthesis of vital structural and signaling molecules. Its roles in the TCA cycle, fatty acid metabolism, and acetylation reactions highlight its indispensability for cellular function, growth, and survival. A thorough understanding of this metabolic axis is paramount for researchers and professionals in drug development, offering insights into metabolic diseases, nutrient-based therapies, and the design of novel therapeutic agents that target cellular energy pathways.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of DL-Panthenol for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of DL-Panthenol, the racemic mixture of the provitamin B5. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields, offering detailed methodologies, data presentation, and visual workflows to support laboratory research.

Synthesis of this compound

This compound is synthetically produced primarily through the condensation reaction of DL-pantolactone with 3-aminopropanol.[1] This method is widely adopted for its high yield and purity.[1] Alternative approaches, including enzymatic and microbial methods, are emerging as greener technologies but are less common in standard laboratory and industrial settings.[1]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine of 3-aminopropanol on the carbonyl carbon of the lactone ring of DL-pantolactone. This results in the opening of the lactone ring and the formation of an amide bond, yielding this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a common laboratory-scale synthesis of this compound from DL-pantolactone and 3-aminopropanol.

Materials:

-

DL-pantolactone

-

3-aminopropanol

-

Methanol (B129727) (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine DL-pantolactone (1 molar equivalent) and 3-aminopropanol (1.05 molar equivalents). The reaction can be carried out neat (solvent-free) or with a minimal amount of an anhydrous solvent like methanol to facilitate mixing.

-

Heat the reaction mixture to a temperature between 50-70 °C with continuous stirring.

-

Maintain the reaction at this temperature for 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, if a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

The crude this compound, a viscous liquid, is then purified.

Purification

Purification of the crude product is crucial to remove unreacted starting materials and any byproducts.

Experimental Protocol: Purification by Vacuum Distillation

-

Transfer the crude this compound oil to the distillation flask of a short-path distillation apparatus.

-

Gradually apply a vacuum and slowly heat the flask.

-

Collect the fraction distilling at approximately 118-120 °C at a pressure of 0.02 mmHg.

-

The purified this compound will be collected as a colorless, viscous liquid.

Yields from this classical chemical synthesis method typically range from 80% to 90%.[1]

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule, including the methyl groups, the methylene (B1212753) groups of the propanolamine (B44665) moiety, and the methine proton.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| ¹³C NMR Chemical Shifts | ¹H NMR Chemical Shifts (Anticipated) |

| ~20-22 ppm (gem-dimethyl carbons) | ~0.9 ppm (singlet, 6H, gem-dimethyl) |

| ~35-40 ppm (quaternary carbon) | ~1.5-1.7 ppm (multiplet, 2H, -CH₂-CH₂-CH₂-) |

| ~35-40 ppm (-CH₂-NH-) | ~3.2-3.4 ppm (triplet, 2H, -CH₂-NH-) |

| ~58-62 ppm (-CH₂-OH, propanolamine) | ~3.4-3.6 ppm (triplet, 2H, -CH₂-OH) |

| ~65-70 ppm (-CH₂-OH, butyramide) | ~3.8-4.0 ppm (singlet, 1H, -CH(OH)-) |

| ~75-80 ppm (-CH(OH)-) | |

| ~170-175 ppm (-C=O, amide) |

2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | Broad, ~3300-3500 |

| N-H (amide) | ~3300 (secondary amide) |

| C-H (alkane) | ~2850-2960 |

| C=O (amide) | ~1640-1680 |

| C-N (amide) | ~1540 |

2.1.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and can provide information about its fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 206.1.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.

Chromatographic Characterization

2.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and quantifying the concentration of this compound.

Experimental Protocol: HPLC Analysis

-

Column: A C18 column is commonly used for routine analysis.[2] For separating the D- and L-enantiomers, a chiral stationary phase is required.

-

Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. For example, methanol and 20 mM potassium phosphate dibasic (pH 6) in a 10:90 volume ratio.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a low wavelength, typically around 200-210 nm, is used as panthenol lacks a strong UV chromophore.

-

Linearity: The method should demonstrate linearity over a defined concentration range, for example, 1.0 × 10⁻³ to 1.3 mg/mL.

-

Limit of Detection (LOD) and Quantitation (LOQ): Representative values for LOD and LOQ are approximately 0.3 × 10⁻³ mg/mL and 1.0 × 10⁻³ mg/mL, respectively.

2.2.2 Gas Chromatography (GC)

GC can also be used for the analysis of panthenol, often requiring derivatization.

Experimental Protocol: GC-MS Analysis

-

Derivatization: Silylation of the hydroxyl groups is a common derivatization technique. This can be achieved using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A fused-silica capillary column, such as one coated with DB-5, is suitable.

-

Detection: Mass spectrometry (MS) is used for detection and quantification, often in the selected-ion monitoring (SIM) mode for enhanced sensitivity.

Biochemical Pathway and Role

This compound is a provitamin of pantothenic acid (Vitamin B5). While both the D and L forms have moisturizing properties, only D-panthenol is biologically active. In the body, D-panthenol is readily converted to pantothenic acid. Pantothenic acid is a crucial precursor for the biosynthesis of Coenzyme A (CoA).

CoA is an essential cofactor in numerous metabolic pathways, acting as a carrier of acyl groups. It plays a vital role in:

-

The synthesis and oxidation of fatty acids.

-

The oxidation of pyruvate (B1213749) in the citric acid (Krebs) cycle.

-

The synthesis of phospholipids, steroid hormones, and the neurotransmitter acetylcholine.

Visualizations

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for this compound Characterization.

Caption: Conversion of D-Panthenol to Coenzyme A and its Metabolic Role.

References

In Vitro Anti-Inflammatory Properties of DL-Panthenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Panthenol, the provitamin of D-Pantothenic acid (Vitamin B5), is a well-established ingredient in topical dermatological and cosmetic products, recognized for its moisturizing and wound-healing properties. Emerging in-vitro evidence has illuminated its significant anti-inflammatory capabilities, positioning it as a promising agent for the management of inflammatory skin conditions. This technical guide provides an in-depth exploration of the in-vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and quantitative data from key studies. The focus is on its effects on inflammatory mediators and its modulation of critical signaling pathways, including NF-κB and MAPK, in relevant skin cell models. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. In the skin, this process is tightly regulated and involves a cascade of cellular and molecular events, including the release of pro-inflammatory cytokines and the activation of intracellular signaling pathways. Chronic or dysregulated inflammation is a hallmark of numerous dermatological disorders, including atopic dermatitis, psoriasis, and contact dermatitis.

This compound is the racemic mixture of D-Panthenol and L-Panthenol. Upon topical application, it readily penetrates the skin and is enzymatically converted to D-Pantothenic acid, the biologically active form. Pantothenic acid is an essential component of Coenzyme A, a vital cofactor in numerous metabolic and cellular processes, including the synthesis of fatty acids and sphingolipids, which are crucial for maintaining the integrity of the skin barrier.

Beyond its role in barrier function, in-vitro studies have demonstrated that this compound possesses direct anti-inflammatory effects. It has been shown to mitigate the release of key inflammatory mediators and modulate the signaling pathways that orchestrate the inflammatory response. This guide will systematically review the in-vitro evidence supporting the anti-inflammatory properties of this compound.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound in vitro are attributed to two primary mechanisms: the suppression of pro-inflammatory mediator release and the modulation of intracellular signaling pathways.

Inhibition of Pro-Inflammatory Mediators

In-vitro studies have consistently shown that this compound can reduce the production and release of several key mediators of inflammation in skin cells, particularly keratinocytes. These mediators include:

-

Prostaglandin E2 (PGE2): A potent inflammatory mediator involved in vasodilation, pain, and fever.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in both acute and chronic inflammation.

-

Thymic Stromal Lymphopoietin (TSLP): An epithelial-derived cytokine that plays a critical role in the initiation of allergic inflammation.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to influence key intracellular signaling pathways that are central to the inflammatory response.

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target genes. Evidence suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the IκBα/NF-κB pathway.

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This pathway is activated by a variety of extracellular stimuli and plays a key role in the production of inflammatory cytokines and enzymes. Studies indicate that the beneficial effects of D-panthenol on skin barrier function and keratinocyte differentiation are mediated through the MAPK/AP-1 signaling cascade.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from in-vitro studies investigating the anti-inflammatory effects of this compound.

| Cell Model | Inflammatory Stimulus | This compound Concentration | Measured Mediator | % Reduction/Effect | Reference |

| Reconstructed Human Epidermis (RHE) | Inflammatory Cocktail (IL-4, IL-13, TNF-α, poly I:C) | 1.4% (topical) | PGE2 | Markedly decreased secretion (P < 0.001) | [1] |

| Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | To be determined | IL-6 | To be determined | |

| Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | To be determined | TNF-α | To be determined |

Note: Further research is required to quantify the effects of this compound on a broader range of inflammatory mediators and to establish dose-response relationships.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the anti-inflammatory properties of this compound.

Reconstructed Human Epidermis (RHE) Model of Inflammation

This model provides a three-dimensional tissue construct that closely mimics the human epidermis, offering a more physiologically relevant system for topical testing.

Objective: To evaluate the effect of topically applied this compound on inflammation in a reconstructed human epidermis model.

Materials:

-

Reconstructed Human Epidermis (RHE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)

-

Assay medium provided with the RHE kit

-

Phosphate-Buffered Saline (PBS)

-

Inflammatory stimulus:

-

Option A: Lipopolysaccharide (LPS) from E. coli (1 µg/mL)

-

Option B: Inflammatory cocktail (e.g., TNF-α, IL-1β, Poly I:C)

-

-

This compound solution (at desired concentrations, e.g., 1% w/v in a suitable vehicle)

-

Positive control: Dexamethasone (1 µM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

ELISA kits for PGE2, IL-6, IL-8, TNF-α

Procedure:

-

Tissue Equilibration: Upon receipt, place the RHE tissues in a 6-well or 24-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO2.

-

Pre-treatment with this compound:

-

Apply the this compound solution (e.g., 20-50 µL) topically to the surface of the RHE tissues.

-

Include a vehicle control group.

-

Incubate for 1-2 hours at 37°C, 5% CO2.

-

-

Induction of Inflammation:

-

Prepare the inflammatory stimulus in the assay medium.

-

Replace the medium in the wells with the medium containing the inflammatory stimulus.

-

Include a negative control group (medium without stimulus).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Sample Collection:

-

After the incubation period, collect the culture medium from each well for cytokine analysis. Store at -80°C until use.

-

-

Tissue Viability Assay (MTT):

-

Wash the RHE tissues with PBS.

-

Transfer the tissues to a new plate containing MTT solution (0.5 mg/mL in assay medium).

-

Incubate for 3 hours at 37°C, 5% CO2.

-

Extract the formazan (B1609692) product by immersing the tissues in isopropanol and shaking for at least 2 hours.

-

Measure the absorbance of the isopropanol extract at 570 nm using a microplate reader.

-

-

Cytokine Analysis (ELISA):

-

Quantify the levels of PGE2, IL-6, IL-8, and TNF-α in the collected culture medium using the respective ELISA kits, following the manufacturer's instructions.

-

Western Blot Analysis of NF-κB and MAPK Signaling Pathways in Keratinocytes

This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in a human keratinocyte cell line (HaCaT).

Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways in response to an inflammatory stimulus.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Seeding:

-

Culture HaCaT cells in DMEM at 37°C, 5% CO2.

-

Seed cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes (for phosphorylation events).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL detection system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Simplified signaling pathways of inflammation and the inhibitory role of this compound.

Figure 2: Experimental workflow for Western blot analysis of inflammatory signaling pathways.

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress the release of key pro-inflammatory mediators and modulate the NF-κB and MAPK signaling pathways provides a molecular basis for its observed clinical benefits in inflammatory skin conditions. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound's anti-inflammatory efficacy. As the demand for effective and well-tolerated anti-inflammatory agents continues to grow, this compound stands out as a promising candidate for both therapeutic and cosmeceutical applications. Further in-vitro and in-vivo research is warranted to fully elucidate its mechanisms of action and to optimize its use in the management of inflammatory skin diseases.

References

Cellular Uptake and Metabolism of DL-Panthenol in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Panthenol, a racemic mixture of the D- and L-isomers of panthenol, is a widely utilized provitamin in dermatological and cosmetic formulations. Its efficacy in promoting wound healing, improving hydration, and modulating inflammatory responses is well-documented.[1] The biological activity of this compound is primarily attributed to its conversion to D-pantothenic acid (Vitamin B5), an essential precursor for the synthesis of Coenzyme A (CoA).[2] CoA is a critical cofactor in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of vital molecules such as sterols and acetylcholine. This technical guide provides an in-depth analysis of the cellular uptake and metabolism of this compound in human dermal fibroblasts, the primary cell type in the dermis responsible for synthesizing the extracellular matrix and orchestrating wound healing.

Cellular Uptake of this compound and Pantothenic Acid

While this compound can readily penetrate the stratum corneum, its subsequent uptake into dermal fibroblasts and the uptake of its metabolite, pantothenic acid, are distinct processes.

2.1 this compound Permeation:

This compound's relatively small molecular size and hydrophilic nature facilitate its passage through the skin's outer layers.[2] It is generally accepted that panthenol enters cells, including fibroblasts, primarily through passive diffusion.

2.2 Pantothenic Acid Transport:

Once this compound is metabolized to pantothenic acid in the extracellular space or within the epidermis, the uptake of pantothenic acid by dermal fibroblasts is an active, carrier-mediated process. The primary transporter responsible for this is the Sodium-Dependent Multivitamin Transporter (SMVT) , a member of the solute carrier family 5 (SLC5A6). SMVT is a transmembrane protein that cotransports pantothenic acid, biotin, and lipoic acid into cells, driven by the sodium gradient.

Intracellular Metabolism of this compound

Upon entering the dermal microenvironment, the D-isomer of panthenol (Dexpanthenol) is enzymatically converted to its biologically active form, D-pantothenic acid. The L-isomer is not metabolized and is considered biologically inactive.

3.1 Enzymatic Conversion:

The conversion of D-panthenol to D-pantothenic acid is a two-step oxidation process. While the specific enzymes have not been definitively characterized in human dermal fibroblasts, the proposed pathway involves:

-

Alcohol Dehydrogenase (ADH): This enzyme likely catalyzes the initial oxidation of the alcohol group of D-panthenol to an aldehyde intermediate.

-

Aldehyde Dehydrogenase (ALDH): The aldehyde intermediate is then further oxidized to D-pantothenic acid by an ALDH.

Some evidence also suggests a potential role for alkaline phosphatase , a membrane-bound enzyme found on fibroblasts, in the metabolism of phosphorylated intermediates, though its direct role in panthenol conversion requires further investigation.[3][4]

3.2 Synthesis of Coenzyme A:

Following its formation, D-pantothenic acid is the initial substrate for the synthesis of Coenzyme A. This multi-step enzymatic pathway is initiated by Pantothenate Kinase (PANK) , which phosphorylates pantothenic acid. This is the rate-limiting step in CoA biosynthesis. Mutations in PANK2 are associated with the neurodegenerative disorder, pantothenate kinase-associated neurodegeneration, highlighting the critical role of this enzyme.

Effects of Pantothenic Acid on Dermal Fibroblast Function

Pantothenic acid, derived from this compound, exerts multiple beneficial effects on dermal fibroblast physiology, contributing to skin homeostasis and repair.

4.1 Proliferation and Migration:

Studies have demonstrated that pantothenic acid stimulates the proliferation and migration of human dermal fibroblasts, which are crucial processes in wound healing.

4.2 Gene Expression Modulation:

Pantothenic acid has been shown to modulate the expression of several key genes in dermal fibroblasts, including:

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): These cytokines are involved in the inflammatory and proliferative phases of wound healing.

-

Heme Oxygenase-1 (HMOX-1): An antioxidant enzyme that plays a cytoprotective role.

4.3 Extracellular Matrix Synthesis:

A primary function of dermal fibroblasts is the production of extracellular matrix components. Pantothenic acid deficiency has been shown to decrease the synthesis of procollagen (B1174764) in fibroblasts, suggesting that an adequate supply of pantothenic acid is necessary for maintaining the structural integrity of the dermis.

Quantitative Data Summary

| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |

| Proliferation | Human Dermal Fibroblasts | Calcium Pantothenate | 20 µg/mL | Strong stimulatory effect | |

| Gene Expression | Human Dermal Fibroblasts | Calcium Pantothenate | 20 µg/mL | Significant regulation of IL-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1, MARCH-II | |

| Collagen Synthesis | Fibroblasts | Pantothenic Acid Depletion | N/A | Decreased synthesis of procollagen 4a2 | |

| Keratinocyte Growth Factor Synthesis | Fibroblasts | Pantothenic Acid Depletion | N/A | Decreased synthesis of KGF |

Signaling Pathways

While the complete signaling cascade initiated by pantothenic acid in dermal fibroblasts is not fully elucidated, its role as a precursor to Coenzyme A suggests its influence on metabolic pathways that are interconnected with major signaling networks. The observed effects on proliferation, migration, and gene expression likely involve the modulation of key signaling pathways such as:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and stress responses.

-

PI3K/Akt Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation.

Further research is required to establish a direct mechanistic link between pantothenic acid levels and the activation of these specific pathways in dermal fibroblasts.

Caption: Intracellular metabolism and signaling of this compound in dermal fibroblasts.

Experimental Protocols

7.1 Human Dermal Fibroblast Culture:

-

Cell Source: Primary human dermal fibroblasts (neonatal or adult).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells are passaged at 80-90% confluency using trypsin-EDTA.

7.2 Cellular Uptake Assay (Radiolabeled Panthenol):

-

Objective: To quantify the uptake of this compound into dermal fibroblasts.

-

Materials: Radiolabeled [3H]-Panthenol, dermal fibroblasts cultured in 24-well plates, Hanks' Balanced Salt Solution (HBSS), scintillation fluid, scintillation counter.

-

Procedure:

-

Seed dermal fibroblasts in 24-well plates and grow to confluence.

-

Wash cells twice with pre-warmed HBSS.

-

Add HBSS containing a known concentration of [3H]-Panthenol to each well.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

-

Caption: Experimental workflow for a radiolabeled panthenol uptake assay.

7.3 Quantification of Intracellular Pantothenic Acid by LC-MS/MS:

-

Objective: To measure the intracellular concentration of pantothenic acid following treatment with this compound.

-

Materials: Dermal fibroblasts, this compound, cell lysis buffer, internal standard (e.g., [13C3,15N]-pantothenic acid), protein precipitation solvent (e.g., methanol), LC-MS/MS system.

-

Procedure:

-

Culture dermal fibroblasts and treat with this compound for a specified duration.

-

Wash cells with ice-cold PBS and lyse.

-

Add the internal standard to the cell lysate.

-

Precipitate proteins by adding cold methanol (B129727) and centrifuge to pellet the protein.

-

Transfer the supernatant and analyze by LC-MS/MS.

-

Separate pantothenic acid from other cellular components using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify pantothenic acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of pantothenic acid based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.

-

Conclusion

This compound serves as an effective pro-vitamin for delivering pantothenic acid to dermal fibroblasts. While panthenol itself likely enters fibroblasts via passive diffusion, the subsequent uptake of its metabolite, pantothenic acid, is an active process mediated by the SMVT. Intracellularly, D-panthenol is converted to D-pantothenic acid, which then fuels the synthesis of Coenzyme A. This metabolic activation underpins the observed beneficial effects of this compound on fibroblast proliferation, migration, gene expression, and extracellular matrix synthesis. Further research is warranted to precisely identify the enzymes responsible for panthenol conversion in dermal fibroblasts and to fully delineate the downstream signaling pathways that mediate its diverse cellular responses. This knowledge will be invaluable for the rational design of advanced dermatological and therapeutic formulations.

References

The role of DL-Panthenol in wound healing and tissue regeneration

An In-depth Technical Guide on the Role of DL-Panthenol in Wound Healing and Tissue Regeneration

Abstract

This compound, the provitamin of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic applications, prized for its moisturizing and soothing properties. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning its efficacy in wound healing and tissue regeneration. It consolidates findings from in vitro, in vivo, and clinical studies, detailing its role in stimulating fibroblast proliferation, modulating inflammatory pathways, enhancing re-epithelialization, and restoring skin barrier function. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further investigation and application.

Introduction

Wound healing is a complex, orchestrated biological process involving four distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1] Disruptions in any of these phases can lead to delayed healing or chronic wounds. This compound is the alcohol analog of pantothenic acid.[2] Upon topical application, it is readily absorbed and enzymatically converted to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA).[3][4][5] CoA is a critical cofactor in numerous metabolic reactions, including the synthesis of fatty acids and energy production, which are vital for cellular repair and proliferation. This guide explores the multifaceted role of this compound in accelerating and improving the quality of wound repair.

Molecular Mechanisms of Action

This compound's therapeutic effects on wound healing are attributed to several key molecular and cellular activities. These mechanisms collectively contribute to faster wound closure, improved scar quality, and restoration of the skin's protective barrier.

Stimulation of Fibroblast Proliferation and Migration

Dermal fibroblasts are pivotal during the proliferation phase of wound healing, responsible for synthesizing extracellular matrix (ECM) components like collagen. Pantothenic acid and its derivatives have been shown to stimulate the proliferation and migration of human dermal fibroblasts, which is essential for forming new granulation tissue. In vitro studies have demonstrated that pantothenic acid enhances intracellular protein synthesis in fibroblasts, further supporting tissue regeneration.

Modulation of Gene Expression and Inflammation

This compound modulates the expression of genes critical to the healing process. It can upregulate the expression of cytokines such as Interleukin-6 (IL-6), which plays a role in the inflammatory and proliferative phases of healing. Studies have also shown that pantothenic acid can modulate the expression of genes involved in inflammation and cell growth, including IL-8 and HMOX-1, helping to balance the immune response for optimal healing. Furthermore, recent findings suggest that the clinical effects of pantothenic acid may be partly due to the regulation of Matrix Metalloproteinase-3 (MMP-3), an enzyme involved in ECM remodeling.

Enhancement of Skin Barrier Function and Hydration

A key function of topical dexpanthenol (B1670349) is its ability to act as a humectant, improving hydration of the stratum corneum. It reduces transepidermal water loss (TEWL) and helps maintain skin softness and elasticity. By enhancing skin barrier function, dexpanthenol accelerates re-epithelialization, the process by which keratinocytes migrate to cover the wound surface.

Antioxidant Properties

Oxidative stress from reactive oxygen species (ROS) can impair the healing process. Pantothenic acid helps protect cells from peroxidative damage by increasing intracellular levels of glutathione, a major antioxidant. In vitro studies have confirmed that both panthenol and pantothenic acid can suppress the generation of ROS in human skin cells, thereby reducing tissue damage.

The following diagram illustrates the primary molecular pathways influenced by this compound in the context of wound healing.

Quantitative Data from Preclinical and Clinical Studies

Multiple studies have quantified the effects of this compound on various wound healing parameters. The following tables summarize key findings.

Table 1: In Vivo and Clinical Wound Closure/Re-epithelialization Data

| Study Type | Model | Treatment | Key Finding | Value | Reference |

| Clinical Trial | Fractional CO2 Laser Wounds | 5% Dexpanthenol Ointment vs. Petroleum Jelly | Faster reduction in lesion diameter | Day 1 & 2: p < 0.05 | , |

| Clinical Trial | Superficial Wounds (Mesh Graft Donor Sites) | Dexpanthenol Formulation vs. Vehicle | Improved hydration (clinical score) | Week 2: p = 0.05 | |

| Preclinical | Full-thickness Excisional Wounds (Diabetic Rats) | Panthenol Citrate (PC) Biomaterial vs. Saline | Wound Area Reduction | Day 9: ~60% (PC) vs. ~35% (Saline) | |

| Preclinical | Full-thickness Excisional Wounds (Diabetic Rats) | Panthenol Citrate (PC) Biomaterial vs. Saline | Epidermal Layer Thickness | Day 27: ~100 µm (PC) vs. ~50 µm (Saline) | |

| Preclinical | Full-thickness Excisional Wounds (Diabetic Rats) | Panthenol Citrate (PC) Biomaterial vs. Saline | Granulation Tissue Thickness | Day 27: ~800 µm (PC) vs. ~400 µm (Saline) |

Table 2: Biomarker and Gene Expression Modulation

| Study Type | Model | Treatment | Biomarker/Gene | Change | Reference |

| Preclinical | Diabetic Rat Wounds | Panthenol Citrate (PC) vs. Saline | IL-6 (Pro-inflammatory) | ~3-fold decrease vs. Saline (p < 0.0001) | |

| Preclinical | Diabetic Rat Wounds | Panthenol Citrate (PC) vs. Saline | IL-10 (Anti-inflammatory) | ~3-fold increase vs. Saline (p < 0.0001) | |

| Preclinical | Diabetic Rat Wounds | Panthenol Citrate (PC) vs. Saline | Vimentin (Fibroblast marker) | ~2-fold increase vs. Saline | |

| In Vitro | 3D Skin Model | Calcium Pantothenate | MMP-3 | Upregulation | |

| In Vivo | Skin Wound Healing | Dexpanthenol | IL-6, CYP1B1, CCL2, CXCL1 | Upregulation |

Key Experimental Protocols

Reproducibility in wound healing research relies on standardized experimental models. Below are detailed methodologies for common assays used to evaluate this compound.

In Vitro Scratch (Wound Healing) Assay

This assay is used to study collective cell migration in two dimensions.

Objective: To assess the effect of this compound on the migration rate of dermal fibroblasts or keratinocytes.

Methodology:

-

Cell Seeding: Plate human dermal fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.

-

Scratch Creation: Create a sterile, linear scratch through the center of the monolayer using a p200 pipette tip. This creates a cell-free "wound" area.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with a culture medium containing various concentrations of this compound (or its active form) and a vehicle control.

-

Imaging: Place the plate in a live-cell imaging system equipped with an incubator. Capture images of the scratch area at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

-

Analysis: Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the wound area over time.

In Vivo Excisional Wound Model (Rat/Mouse)

This model is used to evaluate the effects of topical agents on full-thickness wound closure and tissue regeneration.

Objective: To determine the efficacy of a topical this compound formulation in accelerating wound healing in an animal model.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and shave the dorsal thoracic region.

-

Wound Creation: Create a full-thickness circular excisional wound (e.g., 10 mm diameter) on the animal's back using a sterile biopsy punch. The day of wounding is designated as Day 0.

-

Grouping and Treatment: Divide animals into groups (n=5-6 per group):

-

Group 1: Negative Control (untreated or vehicle ointment).

-

Group 2: Test Group (topical application of this compound formulation, e.g., 5% w/w).

-

Group 3: Positive Control (standard-of-care drug, e.g., nitrofurazone (B1679002) 0.2%).

-

-

Application: Apply the assigned treatments topically to the wound area daily until complete healing.

-

Wound Area Measurement: Trace the wound margin on a transparent sheet every 2-3 days. Calculate the wound area (mm²) and determine the percentage of wound contraction.

-

Epithelialization Period: Record the number of days required for the eschar (dead tissue) to fall off completely without leaving a raw wound.

-

Histopathology: On a predetermined day (e.g., Day 14 or 27), euthanize the animals and excise the entire wound, including surrounding normal skin. Process the tissue for histopathological analysis (H&E and Masson's Trichrome staining) to assess re-epithelialization, collagen deposition, angiogenesis, and inflammatory cell infiltration.

The workflow for a typical in vivo excisional wound study is depicted below.

Conclusion and Future Directions

The evidence consolidated in this guide strongly supports the integral role of this compound in promoting wound healing and tissue regeneration. Its multifaceted mechanism of action—encompassing cellular proliferation, anti-inflammatory modulation, antioxidant effects, and skin barrier enhancement—makes it a valuable agent for managing superficial and post-procedure wounds. Quantitative data consistently demonstrates its ability to accelerate wound closure and improve the quality of tissue repair.

Future research should focus on elucidating the deeper molecular pathways, such as the specific transcription factors and signaling cascades (e.g., MAPK, CREB) modulated by pantothenic acid. Furthermore, advanced clinical trials using standardized endpoints like percentage area reduction (PAR) could provide more robust evidence for its efficacy in complex wound types, such as diabetic ulcers. The development of novel delivery systems that optimize the bioavailability of this compound at the wound site represents another promising avenue for enhancing its therapeutic potential in wound care.

References

- 1. In Vitro and In Vivo Characterization Methods for Evaluation of Modern Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dexpanthenol in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Hygroscopic Properties of DL-Panthenol for Topical Formulations

Introduction

DL-Panthenol, the provitamin of B5 (pantothenic acid), is a distinguished ingredient in the formulation of topical dermatological and cosmetic products. Its prevalence is attributed to its multifaceted benefits, primarily its profound moisturizing, soothing, and reparative properties.[1][2] As a stable, water-soluble racemic mixture of D-Panthenol and L-Panthenol, it is readily absorbed by the skin, where the biologically active D-Panthenol is enzymatically converted to pantothenic acid.[3][4] This guide provides a comprehensive technical exploration of the hygroscopic nature of this compound, its mechanism of action in skin hydration, and the experimental protocols used to substantiate its efficacy.

1. Hygroscopic and Humectant Properties

This compound is fundamentally a hygroscopic substance, meaning it actively attracts and absorbs moisture from the surrounding environment.[5] This characteristic makes it an exceptional humectant in topical formulations. When applied to the skin, it can effectively bind water molecules, thereby increasing the water content in the stratum corneum, the outermost layer of the skin. This action not only provides immediate hydration but also helps to reduce transepidermal water loss (TEWL), maintaining skin softness and elasticity. The pure powder form of this compound is noted to be highly hygroscopic.

2. Mechanism of Action in Skin Hydration

The moisturizing effect of this compound extends beyond its simple humectant action. Its efficacy is deeply rooted in its biological role within the skin cells.

-

Penetration and Conversion: Due to its relatively small molecular size, this compound effectively penetrates the skin's surface. Once absorbed, it is converted into pantothenic acid (Vitamin B5).

-

Role in Cellular Metabolism: Pantothenic acid is a crucial component of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions.

-

Enhancement of Skin Barrier Function: Coenzyme A is essential for the synthesis of crucial lipids, such as ceramides, and fatty acids that form the skin's lipid barrier. By promoting the production of these lipids, this compound helps to strengthen the skin's natural barrier, which in turn prevents moisture loss and protects the skin from external irritants.

The metabolic conversion of this compound is a key process that underpins its skin barrier-enhancing effects.

3. Quantitative Data on Efficacy

Clinical and laboratory studies have quantified the moisturizing and barrier-improving effects of panthenol-containing formulations. The data below summarizes key findings from available literature.

| Parameter Measured | Formulation Detail | Result | Source |

| Skin Hydration | Topical application of a this compound formulation | Up to 15% increase in skin hydration within two hours. | |

| Wound Healing | Cream with 5% Panthenol | Accelerates the healing of superficial wounds by 30%. | |

| Dry Skin Improvement | Regular application of a Panthenol cream | Significantly improves the moisture content of dry skin. | |

| Barrier Repair | Topical Dexpanthenol | Enhances skin barrier repair and reduces inflammation after SLS-induced irritation. |

4. Experimental Protocols

To assess the hygroscopic properties of this compound as a raw material and the hydrating efficacy of a final formulation, specific, validated protocols are employed.

4.1 Protocol for Assessing Raw Material Hygroscopicity

A standard method for quantifying the hygroscopicity of a pharmaceutical solid is Gravimetric Sorption Analysis (GSA), which offers a more precise and systematic approach than conventional methods like the European Pharmacopoeia (Ph. Eur.) test.

Methodology: Gravimetric Sorption Analysis (GSA)

-

Sample Preparation: A precisely weighed sample of this compound powder (typically 5-10 mg) is placed onto the microbalance of a Gravimetric Sorption Analyzer.

-

Pre-treatment/Drying: The sample is subjected to a drying step to establish a dry reference weight. This is typically achieved by exposing it to 0% relative humidity (RH) at a controlled temperature (e.g., 40°C) until a stable weight is recorded. This step is critical for accurate interpretation as it removes the influence of initial moisture content.

-

Equilibration: The RH within the chamber is then increased to a specific setpoint, typically 80% RH at 25°C, to match the conditions of the Ph. Eur. method.

-

Data Acquisition: The instrument continuously monitors the sample's weight as it absorbs moisture from the humidified atmosphere. The experiment continues until the weight stabilizes, indicating that equilibrium has been reached.

-

Calculation and Categorization: The percentage weight gain is calculated based on the difference between the final equilibrated weight and the initial dry weight. This value is then used to classify the material's hygroscopicity according to established categories.

Hygroscopicity Categories (per European Pharmacopoeia)

| Category | Weight Gain (at 25°C, 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Moderately hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

4.2 Protocol for Evaluating Formulation Efficacy

The efficacy of a topical formulation containing this compound is evaluated through in-vivo clinical studies on human subjects, using non-invasive biophysical instruments.

Methodology: In-Vivo Skin Hydration and Barrier Function Assessment

-

Subject Recruitment: A panel of volunteers with specific skin characteristics (e.g., dry skin) is recruited. Subjects undergo a washout period, abstaining from moisturizers on the test sites (typically the forearms) for a set duration.

-

Baseline Measurements: Before product application, baseline measurements are taken from designated test areas.

-

Skin Hydration: Measured using a Corneometer®, which determines the electrical capacitance of the skin, a value correlated with moisture content.

-

Barrier Function (TEWL): Measured using a Tewameter® or similar device that quantifies the rate of transepidermal water loss.

-

-

Product Application: A standardized amount of the this compound formulation is applied to the designated test site. An untreated site serves as a negative control.

-

Post-Application Measurements: Measurements are repeated at specified time points (e.g., 2 hours, 4 hours, 24 hours, and after several weeks of regular use) to assess both short-term and long-term effects.

-

Data Analysis: The data is statistically analyzed to compare the changes in hydration and TEWL at the treated sites against the baseline and the untreated control site.

This compound's role as a premier moisturizing agent is firmly supported by its intrinsic hygroscopic properties and its biological function in enhancing the skin's lipid barrier. As a humectant, it directly increases skin hydration by attracting and binding water. More significantly, its conversion to pantothenic acid and subsequent role in Coenzyme A synthesis fortifies the stratum corneum, reducing transepidermal water loss and improving overall skin health. The robust experimental protocols outlined herein provide formulators and researchers with the necessary framework to quantify these effects, ensuring the development of effective and scientifically validated topical products.

References

The Influence of DL-Panthenol on Keratinocyte Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Panthenol, the provitamin of B5, is a well-established ingredient in dermatological and cosmetic formulations, valued for its moisturizing and wound-healing properties. This technical guide delves into the cellular and molecular mechanisms underlying this compound's effects on keratinocytes, the primary cells of the epidermis. Specifically, it explores its role in modulating keratinocyte proliferation and differentiation, crucial processes for maintaining skin barrier integrity and facilitating repair. This document summarizes available quantitative data, provides detailed experimental protocols for in vitro assessment, and visualizes the key signaling pathways and experimental workflows implicated in this compound's mechanism of action.

Introduction